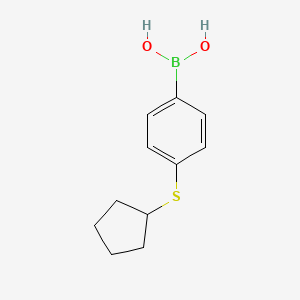

4-(Cyclopentylsulfanyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

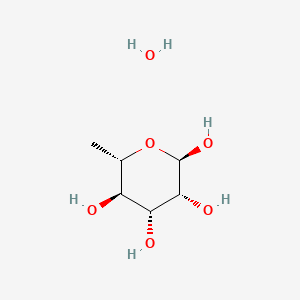

Phenylboronic acids are increasingly utilized in diverse areas of research . They are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications .

Synthesis Analysis

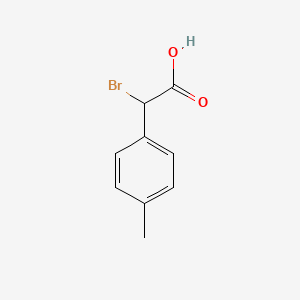

Phenylboronic acids can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborate) and halide or triflate under basic conditions .

Molecular Structure Analysis

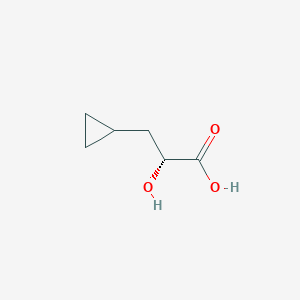

Phenylboronic acids readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .

Chemical Reactions Analysis

Phenylboronic acids are commonly used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .

Physical And Chemical Properties Analysis

Phenylboronic acids have unique properties that make them useful in a variety of applications. For example, they can form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface, which highly promotes the interaction between phenylboronic acid-functionalized nanoparticles and bacteria, resulting in a very strong enhancement of their antibacterial action .

Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules through a reversible covalent reaction. This feature is utilized in the enrichment of biomolecules like nucleosides, catechols, saccharides, and glycoproteins, which are essential for improving detection sensitivity and accuracy in various analytical methods .

Boronate Affinity Materials (BAMs) for Separation and Sensing

BAMs, which include PBA-functionalized polymers, are gaining attention for their applications in separation, sensing, imaging, diagnostics, and drug delivery. The selectivity of these materials is critical, and the use of 4-(Cyclopentylsulfanyl)phenylboronic acid can help in achieving high selectivity, especially when synthesized with appropriate crosslinkers and solvents .

Development of pH Responsive Materials

The pH-dependent capture/release feature of PBA allows for the development of pH-responsive materials. These materials have wide applications in creating systems that can respond to pH changes, which is particularly useful in drug delivery systems where the release of the drug can be controlled by the pH of the target environment .

Synthesis of Hydrophilic BAMs

Hydrophilic BAMs are designed to avoid non-specific adsorption, which is a common issue with other types of BAMs. The use of hydrophilic PBA monomers, such as 4-(Cyclopentylsulfanyl)phenylboronic acid, can lead to better selectivity towards cis-diols in aqueous solutions, making them suitable for various biological and environmental applications .

Magnetic Nanoparticles for Soil Enzyme Assays

Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized for the rapid capture of soil enzymes. This is significant for sensitive soil enzyme assays, which are crucial for understanding soil fertility and plant-microbiome interactions. The use of 4-(Cyclopentylsulfanyl)phenylboronic acid in the functionalization process can enhance the capturing capacity of these nanoparticles .

Protein-Capturing Assays

Functionalized magnetic nanoparticles with PBA, including 4-(Cyclopentylsulfanyl)phenylboronic acid, show a higher protein-capturing capacity compared to non-functionalized ones. This property is beneficial for the development of assays that require the concentration and analysis of specific proteins from complex mixtures .

Fluorescent BAM Nanoparticles for Imaging

The synthesis of fluorescent BAM nanoparticles using PBA can be employed for imaging purposes. These nanoparticles can selectively bind to cis-diol containing molecules, allowing for targeted imaging in biological systems. The unique structure of 4-(Cyclopentylsulfanyl)phenylboronic acid could potentially enhance the imaging capabilities of these nanoparticles .

Chemical Synthesis and Material Science

4-(Cyclopentylsulfanyl)phenylboronic acid is also used in chemical synthesis and material science research. Its unique properties make it a valuable compound for the synthesis of various materials and chemicals, contributing to advancements in these fields .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(Cyclopentylsulfanyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

4-(Cyclopentylsulfanyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 4-(Cyclopentylsulfanyl)phenylboronic acid is the SM cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is used in the sm coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The molecular and cellular effects of 4-(Cyclopentylsulfanyl)phenylboronic acid’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action, efficacy, and stability of 4-(Cyclopentylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound is used, is known to be environmentally benign . .

properties

IUPAC Name |

(4-cyclopentylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVIXXGONOTAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629657 |

Source

|

| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentylsulfanyl)phenylboronic acid | |

CAS RN |

1107580-37-9 |

Source

|

| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)